N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
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Overview
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide typically involves multi-step organic reactions. The starting materials may include 3-chlorobenzyl chloride, tetrahydrothiophene, and 4-propoxybenzoic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and implementing safety measures for handling chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives or compounds containing chlorobenzyl and tetrahydrothiophene groups. Examples include:
- N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide
- N-(3-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-4-propoxybenzamide
Uniqueness
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClNO4S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h3-9,13,19H,2,10-12,14-15H2,1H3 |
InChI Key |
XZNBDJTVPKWNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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